3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiosemicarbazide and hydrazine hydrate under reflux conditions to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanesulfonic acid
Uniqueness
Compared to similar compounds, 3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique triazolothiadiazole core, which imparts distinct biological activities and chemical reactivity. Its dual fluorine substitution on the phenyl ring also enhances its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C15H12F2N6S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-(1-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12F2N6S/c1-3-22-8(2)6-12(20-22)14-21-23-13(18-19-15(23)24-14)10-7-9(16)4-5-11(10)17/h4-7H,3H2,1-2H3 |
InChI Key |
XZAQKLGEMFQYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F)C |
Origin of Product |
United States |
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